molecular formula C22H19N3O B10796283 6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B10796283
M. Wt: 341.4 g/mol
InChI Key: GOFKBYMLZNXKGI-UHFFFAOYSA-N
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Description

MMV396719 is a compound identified as part of the Medicines for Malaria Venture’s Malaria Box, a collection of compounds with potential antimalarial activity. This compound has shown significant inhibitory effects on the malaria-causing parasite Plasmodium falciparum, particularly by targeting the Plasmodium falciparum ATPase 4 (PfATP4) enzyme .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for MMV396719 would likely involve large-scale organic synthesis techniques. These methods would include optimization of reaction conditions to maximize yield and purity, as well as the use of automated systems for reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

MMV396719 undergoes several types of chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

MMV396719 has several scientific research applications, particularly in the field of parasitology and antimalarial drug development . Some of its applications include:

    Chemistry: Used as a reference compound in studies of chemical synthesis and reaction mechanisms.

    Biology: Studied for its effects on cellular processes and parasite biology.

    Medicine: Investigated for its potential as an antimalarial drug, particularly in targeting the PfATP4 enzyme.

    Industry: Used in the development of new antimalarial therapies and in screening assays for drug discovery.

Comparison with Similar Compounds

Biological Activity

6-(3-Methoxyphenyl)-6-methyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies that highlight its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of substituted anilines with appropriate benzimidazole derivatives. The compound can be synthesized through various methods, including cyclization reactions that yield the desired heterocyclic structure.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of related compounds were tested against the National Cancer Institute's NCI 60 cell lines panel. Among these compounds, certain derivatives showed promising results with notable growth inhibition against various cancer cell lines including leukemia and solid tumors .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line% Growth Inhibition
Compound ACCRF-CEM (Leukemia)44.59%
Compound BA549 (Lung)38.20%
Compound CMCF-7 (Breast)50.10%

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH free radical scavenging method. Compounds exhibiting lower IC50 values indicate higher antioxidant activity. For example, related compounds showed IC50 values ranging from 16.97 µg/mL to 21.40 µg/mL in various assays .

Table 2: Antioxidant Activity Results

CompoundIC50 (µg/mL)
Compound D16.97
Compound E21.40
Compound F18.78

Anti-Diabetic Activity

In vivo studies have also assessed the anti-diabetic effects of similar compounds through streptozotocin-induced diabetic models in rats. These studies indicated significant blood glucose lowering activity, with some compounds achieving over 59% reduction in blood glucose levels .

Table 3: Anti-Diabetic Activity

CompoundBlood Glucose Lowering (%)
Compound G59.15
Compound H48.44

Case Studies

  • Case Study on Anticancer Effects : A study involving a series of benzimidazole derivatives found that specific modifications in the chemical structure enhanced their anticancer efficacy against leukemia cell lines. The study highlighted the importance of substituent groups in modulating biological activity.
  • Case Study on Antioxidant Properties : Another research focused on the antioxidant capabilities of related compounds demonstrated a correlation between structural features and radical scavenging activity, emphasizing the significance of methoxy substitutions in enhancing antioxidant effects.

Properties

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

6-(3-methoxyphenyl)-6-methyl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C22H19N3O/c1-22(15-8-7-9-16(14-15)26-2)24-18-11-4-3-10-17(18)21-23-19-12-5-6-13-20(19)25(21)22/h3-14,24H,1-2H3

InChI Key

GOFKBYMLZNXKGI-UHFFFAOYSA-N

Canonical SMILES

CC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C5=CC(=CC=C5)OC

Origin of Product

United States

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